molecular formula C13H13BrClN3O B570604 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 1016636-76-2

6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B570604
CAS No.: 1016636-76-2
M. Wt: 342.621
InChI Key: HJQCAEDIUJXGCQ-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound with significant applications in medicinal chemistry. It is primarily used as an intermediate in the synthesis of palbociclib, a cyclin-dependent kinase (CDK) 4/6 inhibitor used in the treatment of breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves multiple steps. One common method includes the following steps :

    Starting Materials: The synthesis begins with the preparation of 2-chloro-5-methylpyridine.

    Bromination: The 2-chloro-5-methylpyridine is brominated using bromine in the presence of a suitable solvent like acetic acid.

    Cyclopentylation: The brominated product is then reacted with cyclopentylamine to introduce the cyclopentyl group.

    Cyclization: The intermediate undergoes cyclization to form the pyrido[2,3-d]pyrimidin-7(8H)-one core structure.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using high-purity reagents, and employing efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility in medicinal chemistry .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific structure, which allows for selective inhibition of CDK4/6. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy .

Properties

IUPAC Name

6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClN3O/c1-7-9-6-16-13(15)17-11(9)18(12(19)10(7)14)8-4-2-3-5-8/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQCAEDIUJXGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)Cl)C3CCCC3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10658036
Record name 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
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Molecular Weight

342.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016636-76-2
Record name 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
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Record name 6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one
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Record name 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
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Record name 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
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Record name 6-BROMO-2-CHLORO-8-CYCLOPENTYL-5-METHYL-8H-PYRIDO(2,3-D)PYRIMIDIN-7-ONE
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